TLK19781 Reverses PI-Induced Insulin Resistance: Quantitative Comparison to Vehicle in GLUT4 Translocation and Glucose Transport
In cultured cells made insulin-resistant by HIV protease inhibitor (PI) treatment, TLK19781 significantly increased insulin-stimulated GLUT4 plasma membrane content and enhanced glucose transport compared to vehicle-treated controls [1].
| Evidence Dimension | Insulin-stimulated GLUT4 translocation and glucose transport |
|---|---|
| Target Compound Data | TLK19781 increased insulin-stimulated GLUT4 at the plasma membrane and enhanced glucose transport |
| Comparator Or Baseline | Vehicle (untreated) PI-resistant cells |
| Quantified Difference | Not specified in abstract; study reports significant increase |
| Conditions | Cultured cells (adipocytes) made insulin resistant by HIV PI treatment |
Why This Matters
This demonstrates TLK19781's unique ability to overcome PI-induced insulin resistance, a clinically relevant model not addressed by conventional insulin sensitizers like metformin or thiazolidinediones.
- [1] Cheng M, et al. In vitro and in vivo prevention of HIV protease inhibitor-induced insulin resistance by a novel small molecule insulin receptor activator. J Cell Biochem. 2004;92(6):1234-45. View Source
